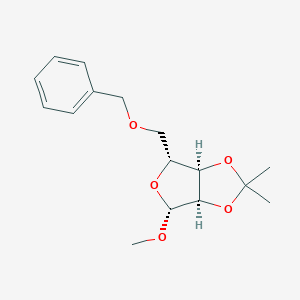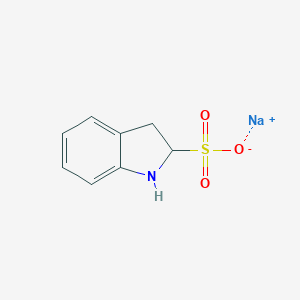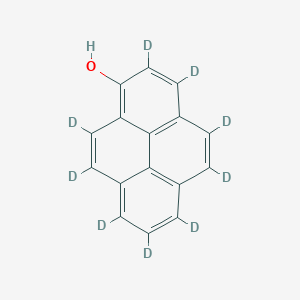
1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
描述
1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is a compound of interest due to its quinoxaline derivative structure, which is common in various bioactive molecules and potential pharmaceuticals. The quinoxaline core is prevalent in numerous natural products and synthetic drugs, demonstrating a wide range of biological activities.
Synthesis Analysis
The synthesis of quinoxaline derivatives like 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol can involve various methods. Notably, iron-catalyzed transfer hydrogenation between alcohols and nitrophenylpyrroles or aminophenylpyrroles has been used for synthesizing pyrrolo[1,2-α]quinoxalines, showcasing the versatility and efficiency of modern synthetic methodologies in constructing complex quinoxaline structures (Chun et al., 2020; Ahn et al., 2021).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by the presence of a bicyclic system combining a benzene ring fused to a pyrazine ring. Crystal structure analysis of similar compounds reveals diverse conformations and hydrogen bonding patterns, which are crucial for understanding the compound's reactivity and interaction with biological targets (Rambabu et al., 2013).
Chemical Reactions and Properties
Quinoxaline derivatives undergo various chemical reactions, including C3-alkoxycarbonylation and cycloaddition, highlighting their reactivity and potential for further functionalization. These reactions are fundamental for modifying the quinoxaline core to explore new biological activities and improve pharmacological profiles (Xie et al., 2019; Stepanova & Maslivets, 2015).
科学研究应用
It is used in the synthesis of 1-substituted 2, 3-dimethyl-quinoxalinium-perchlorates, contributing to the development of novel chemical compounds (Schelz & Priester, 1975).
The compound serves as an efficient promoter in the one-pot synthesis of quinoline polycyclic compounds, achieving high yields in short reaction times, demonstrating its importance in organic synthesis (Shirini, Akbari-Dadamahaleh, Rahimi-Mohseni, & Goli-Jelodar, 2014).
It acts as a ligand in coordination polymers of copper(I) halides, showcasing its utility in the field of inorganic chemistry and materials science (Graham et al., 2000).
In coordination with other compounds, it contributes to the formation of novel compounds with unique cyclic arrangements due to intramolecular hydrogen bonding, highlighting its role in the creation of new molecular structures (Baron et al., 1984).
The compound is also involved in the construction of 3-carbamoylquinoxalin-2(1H)-one derivatives, which can be applied in the synthesis of drug-like structures, indicating its potential in pharmaceutical research (Li et al., 2022).
Additionally, it contributes to the production of 2-aryl and 2-heteroaryl pyrrolo[2,3-b]quinoxalines in a copper-catalyzed reaction, further emphasizing its role in facilitating complex chemical reactions (Cacchi, Fabrizi, Parisi, & Bernini, 2004).
安全和危害
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water . If inhaled, the person should be moved to fresh air and kept comfortable for breathing .
未来方向
As the mechanism of action of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is not fully understood, future research could focus on elucidating its biological activities and mechanisms of action . Additionally, more studies are needed to understand its synthesis and chemical reactions. It is also important to further investigate its safety and hazards to ensure safe handling and usage .
属性
IUPAC Name |
1-quinoxalin-2-ylbutane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOHSLKLTQNYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293583 | |
| Record name | 1-(quinoxalin-2-yl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol | |
CAS RN |
80840-09-1 | |
| Record name | 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80840-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 90835 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080840091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 80840-09-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(quinoxalin-2-yl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate](/img/structure/B16580.png)








![[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt](/img/structure/B16597.png)


